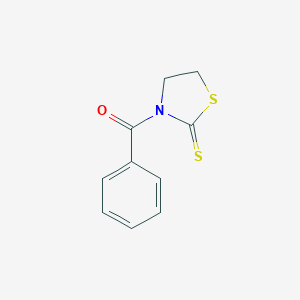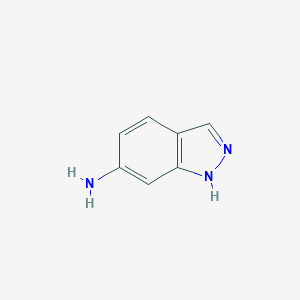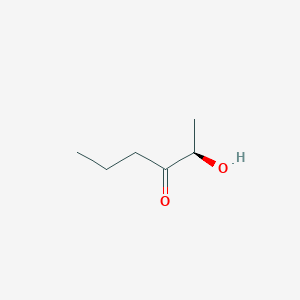![molecular formula C20H40O6 B160919 Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester CAS No. 10108-24-4](/img/structure/B160919.png)
Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester is a chemical compound known for its unique structure and properties. It is an ester formed from dodecanoic acid (also known as lauric acid) and a tetraethylene glycol derivative. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester typically involves the esterification of dodecanoic acid with a tetraethylene glycol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield dodecanoic acid and the corresponding tetraethylene glycol derivative.
Oxidation: The hydroxyl groups in the tetraethylene glycol moiety can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as etherification or esterification, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products
Hydrolysis: Dodecanoic acid and tetraethylene glycol derivative.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various ether or ester derivatives.
科学的研究の応用
Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents due to its surfactant properties
作用機序
The mechanism of action of Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in various industrial and scientific applications where emulsification is required .
類似化合物との比較
Similar Compounds
Tetraethylene glycol monotosylate: Similar in structure but contains a tosylate group instead of a dodecanoate ester.
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acetate: Contains an acetate group instead of a dodecanoate ester
Uniqueness
Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester is unique due to its specific ester linkage with dodecanoic acid, which imparts distinct surfactant properties. This makes it particularly effective in forming stable emulsions and enhancing the solubility of hydrophobic compounds .
特性
CAS番号 |
10108-24-4 |
|---|---|
分子式 |
C20H40O6 |
分子量 |
376.5 g/mol |
IUPAC名 |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-20(22)26-19-18-25-17-16-24-15-14-23-13-12-21/h21H,2-19H2,1H3 |
InChIキー |
DYQXMFHEZICODL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCO |
正規SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)









